N-ethyl-N-methylethanamine;hydrochloride
Description
N-Ethyl-N-methylethanamine hydrochloride (CAS 624-60-2) is a tertiary ammonium salt with the molecular formula C₃H₁₀ClN and an average molecular mass of 95.570 g/mol. It is also known as ethyl(methyl)ammonium chloride or methylethylamine hydrochloride. The compound features a central nitrogen atom bonded to one ethyl group, one methyl group, and a hydrogen atom, with a chloride counterion stabilizing the positive charge .
Properties
CAS No. |
51211-54-2 |
|---|---|
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.62 g/mol |
IUPAC Name |
N-ethyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6(3)5-2;/h4-5H2,1-3H3;1H |
InChI Key |
JXHZVHFODJSANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylethanamine;hydrochloride can be synthesized through several methods:
Reductive Amination: This involves the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation of Secondary Amines: Another method involves the alkylation of N-methylethanamine with ethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: N-ethyl-N-methylethanamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of N-ethyl-N-methylethanamine.
Reduction: Primary amines such as ethylamine and methylamine.
Substitution: Various substituted amines depending on the alkyl or acyl group used.
Scientific Research Applications
N-ethyl-N-methylethanamine;hydrochloride, also known as N-methyldiethylamine hydrochloride, is a chemical compound with the molecular formula C5H14ClN . It is a hydrochloride salt, which typically enhances its solubility in water, making it suitable for various chemical reactions.
NOTE: This compound and N-Methylethylamine hydrochloride are different chemical compounds.
N-Methylethylamine hydrochloride Applications
N-Methylethylamine hydrochloride (C3H10ClN) is a derivative of ethylamine, featuring a methyl group substitution on one hydrogen atom. Its applications span across various scientific and industrial fields:
Scientific Research Applications:
- Chemistry N-Methylethylamine hydrochloride serves as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology This compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
- Medicine It is investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
- Industry N-Methylethylamine hydrochloride is used in the production of agrochemicals, dyes, and other industrial chemicals.
Chemical Reactions:
- Substitution Reactions N-Methylethylamine hydrochloride can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
- Oxidation and Reduction The compound can undergo oxidation or reduction under specific conditions to yield different products.
- Condensation Reactions It can react with carbonyl compounds to form imines or other condensation products.
Medicinal Chemistry:
- Research suggests that N-Methylethylamine hydrochloride has potential applications in drug development due to its ability to interact with various biological targets, making it a candidate for pharmaceutical investigations. It has been studied for its role as a substrate in biochemical assays and enzyme mechanisms.
Industrial Production:
- N-Methylethylamine hydrochloride is synthesized through methods optimized for high yields and purity, typically involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylethanamine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected based on structural and functional similarities, focusing on substitution patterns, pharmacological relevance, and physicochemical properties.
Structural Analogs and Substitution Patterns
Key Observations:
- Chlorinated Derivatives : Compounds like 2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride (HN1 hydrochloride) are nitrogen mustards with alkylating properties, historically used in chemotherapy . The addition of chloroethyl groups increases molecular weight and reactivity compared to the simpler N-ethyl-N-methylethanamine hydrochloride.
- Cyclic vs.
- Aromatic Modifications: The benzyloxy group in the C₁₄H₂₄ClNO derivative () adds steric bulk, which may influence receptor binding in drug design .
Physicochemical Properties
- Solubility : The presence of chloroethyl groups (e.g., HN1 hydrochloride) increases hydrophilicity, while cyclic (cyclopentane) or aromatic (benzyloxy) groups enhance lipophilicity.
- Stability : Chlorinated derivatives like HN1 hydrochloride are prone to hydrolysis under alkaline conditions, releasing toxic intermediates . In contrast, N-ethyl-N-methylethanamine hydrochloride is more stable due to its lack of reactive β-chloroethyl groups.
- Melting Points: Higher molecular weight compounds (e.g., C₁₄H₂₄ClNO at 257.80 g/mol) typically exhibit higher melting points compared to simpler analogs .
Q & A
Q. What strategies are recommended for identifying and quantifying trace impurities (e.g., N,N-dimethylcyclohexylamine derivatives) in synthesized batches?
- Methodological Answer : Combine preparative chromatography (e.g., flash column) with high-resolution MS (HRMS). For quantification, use a calibration curve with synthetic impurity standards. Limit of quantification (LOQ) ≤10 ppm is achievable via UPLC-MS/MS (e.g., ESI+ mode, MRM transitions) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological or antimicrobial studies, given limited prior data?
- Methodological Answer :
- Neurological Studies : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptors). Compare with structurally similar amines (e.g., lidocaine derivatives) .
- Antimicrobial Assays : Perform time-kill curves against Gram-positive/-negative bacteria (MIC/MBC assays). Pair with membrane permeability tests (SYTOX Green uptake) to distinguish membrane disruption vs. metabolic inhibition .
Q. What advanced computational methods (e.g., QSAR, MD simulations) are suitable for predicting the physicochemical properties or binding affinities of N-ethyl-N-methylethanamine hydrochloride?
- Methodological Answer :
- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental solubility and permeability data (e.g., Caco-2 assays).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin transporters) using AMBER or GROMACS. Prioritize free-energy perturbation (FEP) for binding affinity calculations .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling N-ethyl-N-methylethanamine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .
Q. How should researchers validate analytical methods (e.g., HPLC, LC-MS) for this compound to meet ICH Q2(R1) guidelines?
- Methodological Answer :
- Linearity : R² ≥0.99 across 50–150% of target concentration.
- Precision : ≤2% RSD for intra-/inter-day replicates.
- Accuracy : 95–105% recovery in spiked matrices (e.g., plasma, buffer) .
Data Contradictions and Resolution
- vs. 3 : While lists structurally related impurities (e.g., cyclohexyl derivatives), does not address these. Researchers should cross-validate impurity profiles using orthogonal methods (e.g., NMR + LC-MS) to resolve discrepancies.
- Stability in vs. 12 : suggests polar solvents stabilize the compound, but notes degradation under humidity. Mitigate by conducting real-time stability testing in intended formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
